3-Methoxyphenylboronic acid
Overview
Description
3-Methoxyphenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis and materials science due to its ability to form stable covalent bonds with various substrates, including sugars and other diols. It is a versatile reagent in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves directed ortho-metalation reactions, as demonstrated in the synthesis of 2-ethoxy-3-pyridylboronic acid, which could provide insights into similar synthetic routes for 3-methoxyphenylboronic acid . Additionally, the synthesis of related compounds, such as 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, involves multi-step reactions including Friedel-Crafts reactions, which could be adapted for the synthesis of 3-methoxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be diverse, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles . X-ray crystallography has been used to determine the solid-state molecular structures of these compounds, revealing a range of conformations from planar to cyclic derivatives . This suggests that 3-methoxyphenylboronic acid could also exhibit interesting structural characteristics.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki cross-coupling reactions, where they act as nucleophilic partners to aryl or heteroaryl halides in the presence of a palladium catalyst . This reaction is highly efficient and yields a variety of substituted pyridines. The reactivity of 3-methoxyphenylboronic acid in such reactions would likely be influenced by the electron-donating methoxy group, which could affect the rate and selectivity of the coupling process.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by substituents on the phenyl ring. For instance, the presence of methoxyalkyl groups at the ortho position affects the hydrogen bonding and crystal packing of these compounds . Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid have provided insights into the optimized molecular structure and vibrational frequencies, which could be relevant for understanding the properties of 3-methoxyphenylboronic acid . The electron-donating effect of the methoxy group could also impact the acidity of the boronic acid and its binding affinity towards diols and sugars .
Scientific Research Applications
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Synthesis of Biaryl Compounds and Organometallic Complexes
- Application : 3-Methoxyphenylboronic acid is commonly used as a building block in the synthesis of biaryl compounds and organometallic complexes.
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Production of Sensors and Optical Materials
- Application : 3-Methoxyphenylboronic acid has been used in the production of sensors and optical materials.
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Suzuki–Miyaura Coupling
- Application : 3-Methoxyphenylboronic acid is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The reaction involves the coupling of an organoboron compound (like 3-Methoxyphenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
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Preparation of Hydroxyphenylnaphthols
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Preparation of Boronic Esters
Safety And Hazards
properties
IUPAC Name |
(3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGFYPSWCMUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370260 | |
Record name | 3-Methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenylboronic acid | |
CAS RN |
10365-98-7 | |
Record name | (3-Methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-METHOXYPHENYL)BORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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